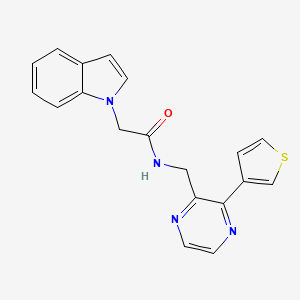
ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound with significant relevance in the fields of medicinal chemistry and pharmacology This compound features a quinoline core structure, which is common in many biologically active molecules
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the synthesis of the quinoline core, which can be derived from aniline derivatives through a series of cyclization and functionalization reactions. The specific reaction conditions often require the use of catalysts, elevated temperatures, and various reagents to ensure proper formation of the functional groups.
Industrial production methods: For industrial-scale production, this compound may be synthesized using batch or continuous flow processes. Key considerations include reaction yield, purity, and scalability. Industrial methods often employ robust catalytic systems and optimized reaction conditions to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: The quinoline core can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: Certain functional groups, such as the chloro group, can be reduced under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions are possible at various positions on the quinoline ring.
Common reagents and conditions:
Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used in oxidation reactions.
Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) for reduction.
Substitution reactions often utilize halogenating agents, strong acids, or bases depending on the specific reaction mechanism.
Major products formed from these reactions:
Oxidation can lead to quinoline-N-oxides or quinoline diones.
Reduction typically forms dechlorinated or reduced derivatives of the original compound.
Substitution reactions yield various substituted quinoline derivatives, enhancing the compound's utility in different applications.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a useful building block in combinatorial chemistry and drug development.
Biology and Medicine: This compound has been investigated for its potential pharmacological properties. Its structure suggests activity against certain enzymes or receptors, which could be leveraged in developing treatments for diseases such as cancer, bacterial infections, and neurological disorders. Its ability to interact with biological macromolecules makes it a subject of ongoing research in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its stability and reactivity provide opportunities for creating products with enhanced performance characteristics.
Mecanismo De Acción
The compound exerts its effects through various molecular interactions. It may bind to specific enzymes or receptors, inhibiting or modulating their activity. The quinoline core and attached functional groups facilitate these interactions, affecting cellular pathways and biochemical processes. Detailed mechanistic studies are essential to fully understand its mode of action and therapeutic potential.
Comparación Con Compuestos Similares
6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)quinoline
Ethyl 6-bromo-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness: What sets ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate apart is the combination of its chloro and ethyl ester groups, which may confer distinct reactivity and biological activity profiles compared to its analogs. This makes it a compound of interest for further exploration and potential development in various scientific fields.
Propiedades
IUPAC Name |
ethyl 6-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-2-30-23(29)20-21(17-14-16(24)9-10-18(17)26-22(20)28)25-11-13-27-12-5-7-15-6-3-4-8-19(15)27/h3-4,6,8-10,14H,2,5,7,11-13H2,1H3,(H2,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUUCKSSENBSEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2414340.png)

![1-(3-chloro-4-methoxyphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2414346.png)

![9-(5-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2414348.png)


![Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate](/img/structure/B2414351.png)
![ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2414352.png)

![N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride](/img/structure/B2414355.png)

![N-(1-cyanocyclopentyl)-2-{4-[(cyclopropylcarbamoyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2414358.png)
